molecular formula C18H15BrN2O2S B11359126 2-(4-bromophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11359126
M. Wt: 403.3 g/mol
InChI Key: ZMMSACUIGXVYRB-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a bromophenoxy group, a pyridinyl group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of the amide: The final step involves the reaction of 4-bromophenoxyacetic acid with pyridin-2-ylamine and thiophen-2-ylmethanol in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the bromophenoxy, pyridinyl, and thiophenylmethyl groups also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15BrN2O2S/c19-14-6-8-15(9-7-14)23-13-18(22)21(12-16-4-3-11-24-16)17-5-1-2-10-20-17/h1-11H,12-13H2

InChI Key

ZMMSACUIGXVYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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